Capsaicin-d3
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Overview
Description
Capsaicin-d3 is a deuterated form of capsaicin, which is a bioactive compound found in chili peppers. The deuterium atoms replace three hydrogen atoms in the methoxy group of capsaicin, making it useful as an internal standard in mass spectrometry for the quantification of capsaicin . Capsaicin itself is known for its pungent properties and is widely studied for its various biological activities, including pain relief and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Capsaicin-d3 involves the incorporation of deuterium atoms into the capsaicin molecule. One common method is the hydrogen-deuterium exchange reaction, where capsaicin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . Another approach involves the use of deuterated starting materials in the synthesis of capsaicin, ensuring that the final product contains deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process includes steps such as saponification, column chromatography, concentration, and crystallization to obtain high-purity this compound . The use of non-toxic solvents and safe reaction conditions is emphasized to ensure the safety and reliability of the production process .
Chemical Reactions Analysis
Types of Reactions: Capsaicin-d3 undergoes various chemical reactions similar to those of capsaicin. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include oxidized quinones, reduced amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Capsaicin-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Capsaicin-d3 exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat . The binding of this compound to TRPV1 leads to the activation of the receptor, resulting in the influx of calcium ions and subsequent neuronal excitation . This mechanism is similar to that of capsaicin and is responsible for its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Capsaicin-d3 is compared with other similar compounds, such as:
Dihydrocapsaicin: Similar in structure but lacks the deuterium atoms.
Nonivamide: Another capsaicinoid with similar biological activities but different structural features.
Nordihydrocapsaicin: A capsaicinoid with a slightly different structure and similar pharmacological properties.
Uniqueness: The uniqueness of this compound lies in its deuterium atoms, which make it an ideal internal standard for analytical purposes. This isotopic labeling allows for precise quantification and analysis in various research applications .
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+/i3D3 |
InChI Key |
YKPUWZUDDOIDPM-HPFTVYJYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)C)O |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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